尼扎替丁亚砜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nizatidine is a histamine-2 blocker that works by decreasing the amount of acid produced by the stomach . It is used to treat ulcers in the stomach and intestines, heartburn, and erosive esophagitis caused by gastroesophageal reflux disease (GERD) .

Synthesis Analysis

A study describes a facile, eco-friendly, cost-effective, and robust process for the synthesis of Nizatidine. The process involves the cyclocondensation of 2-(dimethylamino) ethanethioamide with ethyl bromopyruvate .Molecular Structure Analysis

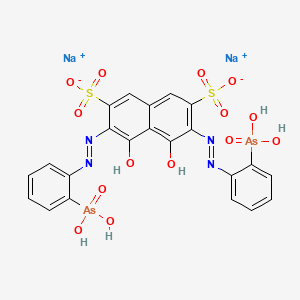

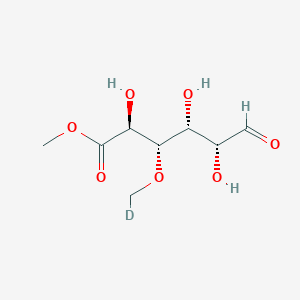

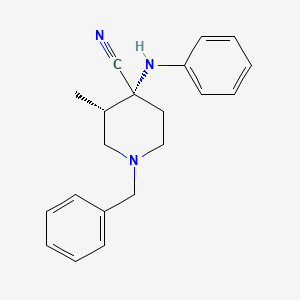

The molecular formula of Nizatidine sulfoxide is C12H21N5O3S2 . The average mass is 347.457 Da and the monoisotopic mass is 347.108582 Da .Chemical Reactions Analysis

Nizatidine is a competitive, reversible inhibitor of histamine at the histamine H2-receptors, particularly those in the gastric parietal cells . By inhibiting the action of histamine on stomach cells, nizatidine reduces stomach acid production .Physical And Chemical Properties Analysis

The molecular formula of Nizatidine sulfoxide is C12H21N5O3S2. The average mass is 347.457 Da and the monoisotopic mass is 347.108582 Da .科学研究应用

尼扎替丁亚砜作为尼扎替丁的降解产物,在测定药物制剂中尼扎替丁的方法中得到确认。为此已开发了四种方法,包括分光光度法和高效薄层色谱技术 (Youssef,2008).

它被认为是尼扎替丁(一种 H2 受体阻滞剂)在人体内代谢和分布的次要代谢物。大部分尼扎替丁以尿液形式排出,尼扎替丁亚砜形成尿液放射性中的一小部分 (Knadler 等人,1986).

已对该化合物在肾衰竭患者中的血液滤过性进行了研究。研究结果表明,尼扎替丁及其代谢物(包括尼扎替丁亚砜)通过动静脉血液滤过清除的量很小 (Saima 等人,1993).

另一项研究证实,尼扎替丁对人体的肝脏药物代谢没有显着影响,表明其代谢物(包括尼扎替丁亚砜)不太可能干扰其他药物的肝脏代谢 (Secor 等人,1985).

尼扎替丁亚砜还被引用在开发用于测定药物形式中尼扎替丁的新型荧光光谱法的方法中 (Karasakal 和 Ulu,2013).

作用机制

Target of Action

The primary target of Nizatidine sulfoxide is the histamine H2-receptors , particularly those located in the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.

Mode of Action

Nizatidine sulfoxide acts as a competitive, reversible inhibitor of histamine at the histamine H2-receptors . It competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells . This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions . The drug also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin .

Biochemical Pathways

The inhibition of histamine H2-receptors by Nizatidine sulfoxide affects the biochemical pathway of gastric acid production. By reducing the action of histamine, the compound decreases the production of stomach acid, thereby affecting the overall process of digestion .

Pharmacokinetics

The pharmacokinetic properties of Nizatidine sulfoxide include its absorption, distribution, metabolism, and excretion (ADME). More than 70% of the drug is absorbed, and it has a distribution volume of 0.8 to 1.5 L/kg . It undergoes partial hepatic metabolism, forming metabolites . Over 90% of the drug is excreted in the urine, likely through glomerular filtration and active tubular secretion . The time to peak plasma concentration is between 0.5 to 3 hours, and the elimination half-life is between 1 to 2 hours .

Result of Action

The molecular and cellular effects of Nizatidine sulfoxide’s action primarily involve the reduction of stomach acid production. By inhibiting the action of histamine on stomach cells, the compound reduces the secretion of gastric acid . This leads to a decrease in the acidity of the stomach, which can help in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Action Environment

The action, efficacy, and stability of Nizatidine sulfoxide can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the drug’s absorption and hence its efficacy . Additionally, factors such as the pH level of the stomach, the presence of other medications, and the individual’s overall health status can also impact the drug’s action and effectiveness .

安全和危害

Nizatidine may cause serious side effects. Users should stop using nizatidine and call a doctor at once if they have worsening heartburn, chest pain, pale skin, feeling light-headed or short of breath, or jaundice (yellowing of the skin or eyes) . Common side effects of nizatidine may include headache, dizziness, diarrhea, or runny or stuffy nose .

属性

IUPAC Name |

(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3/b11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKMWRJRDCJAFI-IZZDOVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CSC(=N1)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858209 |

Source

|

| Record name | (E)-N~1~-[2-({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanesulfinyl)ethyl]-N'~1~-methyl-2-nitroethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102273-13-2 |

Source

|

| Record name | (E)-N~1~-[2-({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanesulfinyl)ethyl]-N'~1~-methyl-2-nitroethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Does Nizatidine Sulfoxide contribute to the therapeutic effect of Nizatidine?

A2: The provided research focuses primarily on the pharmacokinetics of Nizatidine and its metabolites, including Nizatidine sulfoxide. [, ] There is no information available about the pharmacological activity of Nizatidine sulfoxide. Further research is needed to determine if it possesses any intrinsic activity towards histamine H2-receptors or contributes to the overall therapeutic effect of Nizatidine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)

![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)

![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)